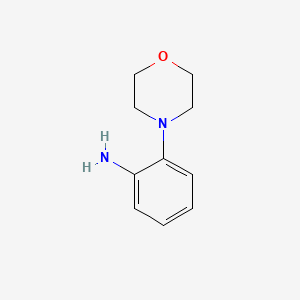
4-(Phenoxymethyl)benzoesäure
Übersicht
Beschreibung
4-(Phenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H12O3. It is characterized by a benzene ring substituted with a phenoxymethyl group at the para position relative to the carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
4-(Phenoxymethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
Biochemical Pathways
The biosynthesis of phenolic compounds, such as 4-(Phenoxymethyl)benzoic acid, involves the shikimate and phenylpropanoid pathways . These pathways are responsible for the production of a wide range of compounds, including hydroxybenzoic acids, hydroxycinnamic acids, and their derivatives. The compound may affect these pathways, leading to changes in the production of other metabolites.
Result of Action
Some studies suggest that benzoic acid derivatives can have antimicrobial properties . This suggests that 4-(Phenoxymethyl)benzoic acid could potentially inhibit the growth of certain microorganisms.
Action Environment
The action of 4-(Phenoxymethyl)benzoic acid can be influenced by various environmental factors . These can include the pH of the environment, the presence of other compounds, and the specific characteristics of the target organism or cell. These factors can affect the stability of the compound, its ability to reach its targets, and its overall efficacy.
Biochemische Analyse
Biochemical Properties
4-(Phenoxymethyl)benzoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. By binding to this enzyme, 4-(Phenoxymethyl)benzoic acid inhibits its activity, leading to the disruption of bacterial cell division and protein synthesis . This interaction highlights its potential as an antibacterial agent, particularly against drug-resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).
Cellular Effects
The effects of 4-(Phenoxymethyl)benzoic acid on various types of cells and cellular processes are significant In bacterial cells, it inhibits DNA gyrase, leading to cell deathPreliminary studies suggest that 4-(Phenoxymethyl)benzoic acid may influence the expression of genes involved in oxidative stress response and apoptosis
Molecular Mechanism
At the molecular level, 4-(Phenoxymethyl)benzoic acid exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase by binding to the enzyme’s active site. This binding prevents the enzyme from catalyzing the supercoiling of DNA, which is essential for bacterial replication and transcription . Additionally, 4-(Phenoxymethyl)benzoic acid may interact with other proteins and enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Phenoxymethyl)benzoic acid have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 4-(Phenoxymethyl)benzoic acid remains stable under standard laboratory conditions, but its degradation products may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 4-(Phenoxymethyl)benzoic acid vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antibacterial activity without causing significant toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of 4-(Phenoxymethyl)benzoic acid.
Metabolic Pathways
4-(Phenoxymethyl)benzoic acid is involved in various metabolic pathways, including those related to its degradation and excretion. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the compound’s elimination from the body and influence its overall bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 4-(Phenoxymethyl)benzoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach its target sites is crucial for its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 4-(Phenoxymethyl)benzoic acid plays a significant role in its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it interacts with DNA and other nuclear proteins . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its overall efficacy and biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)benzoic acid typically involves the reaction of phenol with p-chlorobenzoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures, around 150°C, to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis may involve the use of oxidizing agents like sodium hypochlorite under catalytic conditions with polyethylene glycol (PEG)-400 to convert 4-phenoxyacetophenone to 4-phenoxybenzoic acid .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Phenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as sodium hydroxide (NaOH) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 4-Phenoxybenzoic acid
- 4-Methoxybenzoic acid
- 4-Bromomethylbenzoic acid
Comparison: 4-(Phenoxymethyl)benzoic acid is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties. Compared to 4-Phenoxybenzoic acid, it has an additional methylene bridge, which can influence its reactivity and solubility. 4-Methoxybenzoic acid, on the other hand, has a methoxy group instead of a phenoxymethyl group, leading to different electronic effects on the benzene ring .
Eigenschaften
IUPAC Name |
4-(phenoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)12-8-6-11(7-9-12)10-17-13-4-2-1-3-5-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBUVHSYBRTCIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31719-76-3 | |
| Record name | 4-(Phenoxymethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31719-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Phenoxymethyl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1348908.png)
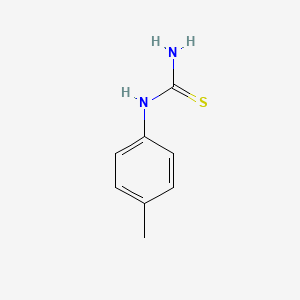
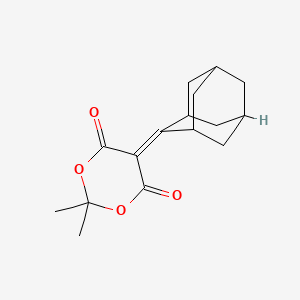
![[(2-Nitrophenyl)sulfonyl]acetic acid](/img/structure/B1348928.png)
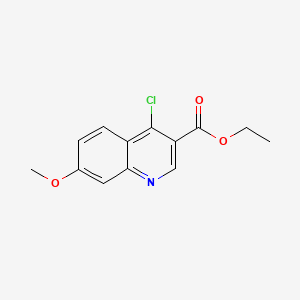
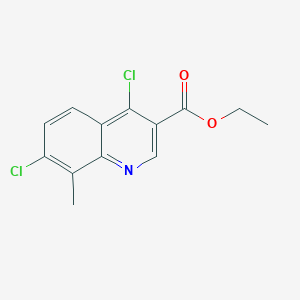
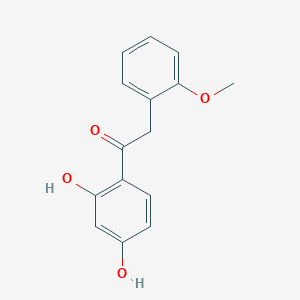
![4-[(2-Chlorobenzyl)oxy]aniline](/img/structure/B1348942.png)
![4-Hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1348944.png)
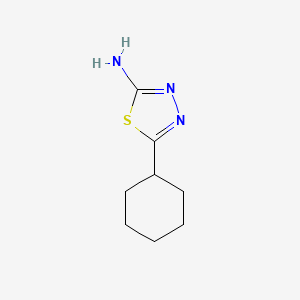
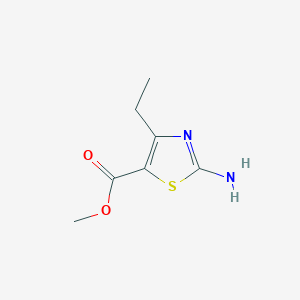
![4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1348952.png)
![4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348953.png)
